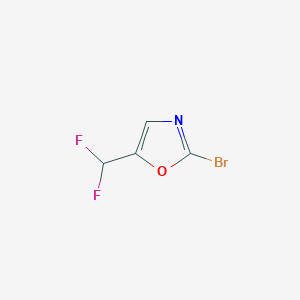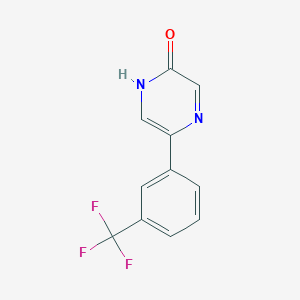
2-(Trifluoromethyl)-3-vinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-3-vinylpyridine is an organic compound that belongs to the class of fluorinated pyridines The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of research and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-3-vinylpyridine can be achieved through several methods. Another method includes the use of CF3SO2Na under metal-free conditions to selectively introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)-3-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The vinyl and trifluoromethyl groups can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)-3-vinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)-3-vinylpyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and enzymes. The vinyl group can participate in covalent bonding with target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of a vinyl group.
Trifluoromethyl ethers: Compounds with similar trifluoromethyl groups but different core structures.
Uniqueness
2-(Trifluoromethyl)-3-vinylpyridine is unique due to the combination of the trifluoromethyl and vinyl groups, which impart distinct reactivity and potential applications compared to other fluorinated pyridines. This uniqueness makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H6F3N |
|---|---|
Peso molecular |
173.13 g/mol |
Nombre IUPAC |
3-ethenyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H6F3N/c1-2-6-4-3-5-12-7(6)8(9,10)11/h2-5H,1H2 |
Clave InChI |
PLTXUKKMGKBVGY-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(N=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzyl 4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961568.png)






